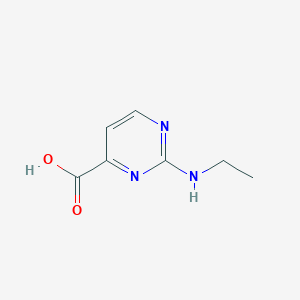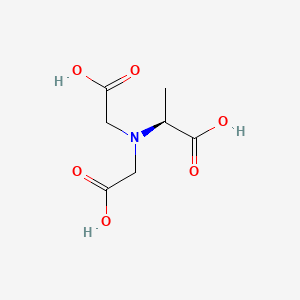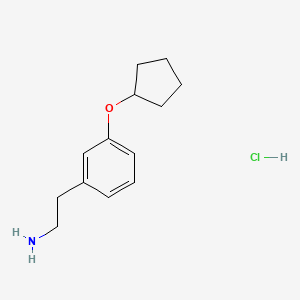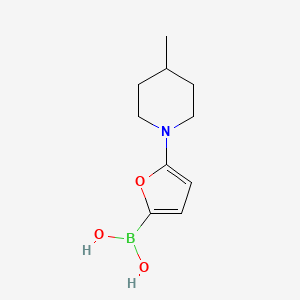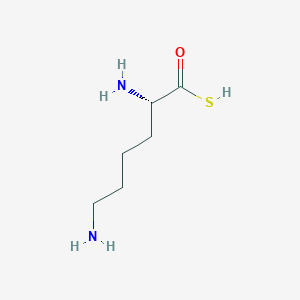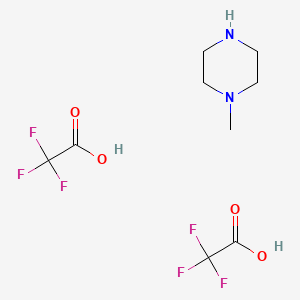
1-Methylpiperazine bis(2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperazine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a methyl group attached to the piperazine ring and two trifluoroacetate groups. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-Methylpiperazine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Methylpiperazine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoroacetate groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperazine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:
1-Methylpiperazine: A simpler compound with a similar piperazine ring structure but without the trifluoroacetate groups.
1-Ethylpiperazine: Another piperazine derivative with an ethyl group instead of a methyl group.
2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate): A compound with a similar trifluoroacetate substitution but with an oxetane ring attached to the piperazine.
The uniqueness of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) lies in its specific trifluoroacetate substitution, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H14F6N2O4 |
|---|---|
Molekulargewicht |
328.21 g/mol |
IUPAC-Name |
1-methylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-4-2-6-3-5-7;2*3-2(4,5)1(6)7/h6H,2-5H2,1H3;2*(H,6,7) |
InChI-Schlüssel |
KSKKAHFASFSUKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


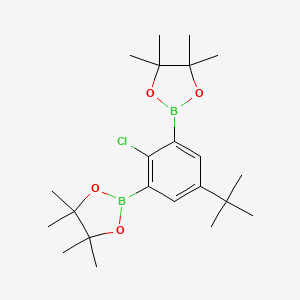
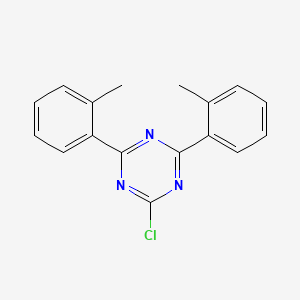
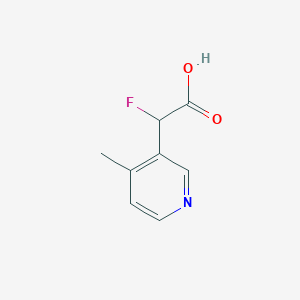
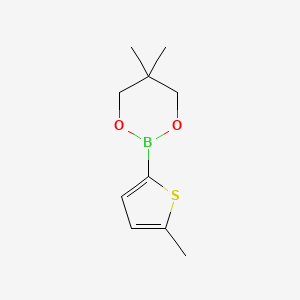
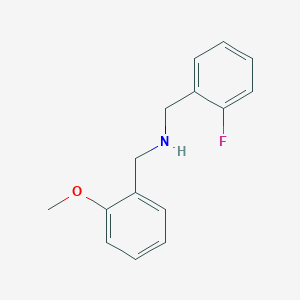

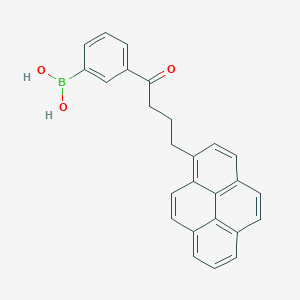
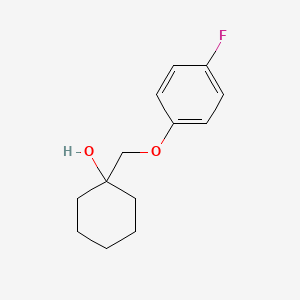
![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
